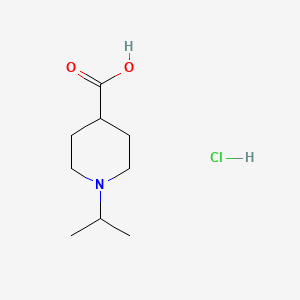

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPJGCZBWYSENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662987 | |

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117704-80-0 | |

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with a carboxylic acid functional group. As such, its behavior in biological and chemical systems is governed by its acidic and basic properties, lipophilicity, and solubility. Understanding these parameters is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

A summary of the available quantitative data for 1-Isopropyl-piperidine-4-carboxylic acid and its hydrochloride salt is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][3] |

| CAS Number | 280771-97-3 | 117704-80-0 | [1][3] |

| Predicted pKa | 4.04 ± 0.20 | Not Available | [4] |

| Predicted XLogP3 | -1.2 | Not Available | [1] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 1 | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | 2 | [3] |

| Rotatable Bonds | 2 | 2 | [3] |

Experimental Protocols

Accurate determination of the physicochemical properties is paramount for drug development. The following sections detail standardized experimental methodologies for measuring pKa and aqueous solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For an amino acid hydrochloride like 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, two pKa values are expected: one for the carboxylic acid group and another for the protonated piperidine nitrogen. Potentiometric titration is a reliable method for their determination.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride in deionized water to a known concentration (e.g., 10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration Process: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of the carboxylic acid and the protonated amine have been neutralized. The equivalence points can be identified as the points of inflection on the titration curve, which are more clearly visualized by plotting the first derivative of the curve (ΔpH/ΔV).

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a key determinant of its oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For complete separation, centrifuge the vials.

-

Sample Analysis: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then reported in units such as mg/mL or µM.

Synthesis Workflow

A plausible synthetic route for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be adapted from established methods for the N-alkylation of piperidine derivatives. The following workflow outlines a potential two-step synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).

References

An In-depth Technical Guide on 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

CAS Number: 117704-80-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific experimental data on this particular compound in publicly accessible scientific literature, this document focuses on its fundamental chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and its potential pharmacological relevance inferred from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride for potential therapeutic applications.

Introduction and Background

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[1][2] The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, spanning various therapeutic areas including oncology, neurology, and infectious diseases.[3][4] The substitution at the nitrogen atom of the piperidine ring (N-substitution) is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds, such as receptor affinity, selectivity, and pharmacokinetic profiles.[1] This guide specifically focuses on the N-isopropyl derivative of piperidine-4-carboxylic acid hydrochloride. While a detailed historical account of this specific compound is not well-documented, its chemical structure suggests a potential for interaction with neurological targets, such as GABA receptors or other CNS-related proteins.[5][6]

Chemical and Physical Properties

A summary of the known and computed physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is presented below.

| Property | Value | Source |

| CAS Number | 117704-80-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.70 g/mol | --INVALID-LINK-- |

| Purity | ≥98% (typical) | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | --INVALID-LINK-- |

| LogP | 1.6132 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocols (Inferred)

The following protocols are inferred from general procedures for the synthesis of N-substituted piperidine-4-carboxylic acids.[1][7]

Step 1: Synthesis of Piperidine-4-carboxylic acid ethyl ester

-

Materials: Piperidine-4-carboxylic acid (isonipecotic acid), absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester (Reductive Amination)

-

Materials: Piperidine-4-carboxylic acid ethyl ester, acetone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM (10 volumes) at room temperature.

-

Add acetone (1.2 eq) and stir the mixture for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 3: Hydrolysis to 1-Isopropyl-piperidine-4-carboxylic acid

-

Materials: 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester, sodium hydroxide (NaOH), ethanol, water.

-

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an aqueous solution of NaOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify to a pH of approximately 6-7 with hydrochloric acid.

-

The product can be isolated by concentrating the solution to dryness or by extraction with a suitable organic solvent at its isoelectric point.

-

Step 4: Formation of the Hydrochloride Salt

-

Materials: 1-Isopropyl-piperidine-4-carboxylic acid, hydrochloric acid solution (e.g., in diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the free acid in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0-1.1 eq) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Potential Biological Activity and Screening

Direct biological activity data for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is not available in the public domain. However, based on its structural similarity to isonipecotic acid and other N-substituted piperidine derivatives, it is plausible that this compound may interact with GABA receptors or GABA transporters (GATs).[2][6] N-alkylation can significantly alter the potency and selectivity for different GABA receptor subtypes or GATs.[6]

Hypothetical Biological Screening Cascade

Caption: Hypothetical workflow for evaluating the biological activity of the target compound.

Conclusion

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with potential for neurological applications, given its structural relationship to the GABA analog, isonipecotic acid. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and potential biological evaluation based on established principles in medicinal chemistry. The proposed synthetic routes and screening cascades offer a starting point for researchers to explore the therapeutic potential of this and other novel N-substituted piperidine-4-carboxylic acid derivatives. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The introduction of an isopropyl group at the nitrogen atom and its formulation as a hydrochloride salt significantly influence its chemical and physical characteristics.

| Property | Value | Source |

| CAS Number | 117704-80-0 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | >300°C (for the parent compound, isonipecotic acid) | [2] |

| Boiling Point | 272°C (for the free base) | [3] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[4] | |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |

| LogP | 1.6132 | [1] |

Molecular Structure

The molecular structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride consists of a piperidine ring N-substituted with an isopropyl group and bearing a carboxylic acid at the 4-position. The hydrochloride salt form involves the protonation of the tertiary amine.

Caption: Molecular structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Synthesis

A plausible and efficient method for the synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is through the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone, followed by salt formation with hydrochloric acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (ethereal solution, e.g., 2M in diethyl ether)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.5 eq).

-

Iminium Ion Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-Isopropyl-piperidine-4-carboxylic acid.

-

Salt Formation: Dissolve the crude product in a minimal amount of methanol and cool in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride as a solid.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available, the following data are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | br s | 1H | COOH |

| ~3.5 - 3.2 | m | 1H | CH (isopropyl) |

| ~3.2 - 2.8 | m | 4H | CH₂ (piperidine, positions 2 & 6) |

| ~2.6 - 2.3 | m | 1H | CH (piperidine, position 4) |

| ~2.2 - 1.8 | m | 4H | CH₂ (piperidine, positions 3 & 5) |

| ~1.2 | d | 6H | CH₃ (isopropyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (carboxylic acid) |

| ~55 | CH (isopropyl) |

| ~50 | CH₂ (piperidine, positions 2 & 6) |

| ~40 | CH (piperidine, position 4) |

| ~28 | CH₂ (piperidine, positions 3 & 5) |

| ~18 | CH₃ (isopropyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid dimer) |

| ~1450 | C-H bend |

| ~1200 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 172.1332 | [M+H]⁺ (for the free base) |

| 154.1231 | [M+H-H₂O]⁺ |

| 128.1280 | [M+H-CO₂]⁺ |

Potential Biological Activity and Signaling Pathways

Derivatives of piperidine-4-carboxylic acid are known to interact with the central nervous system, particularly as inhibitors of γ-aminobutyric acid (GABA) uptake.[5][6][7][8] GABA is the primary inhibitory neurotransmitter in the brain, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.

The N-isopropyl substitution on the piperidine ring is expected to modulate the lipophilicity and binding affinity of the molecule to GABA transporters.

Proposed Signaling Pathway Involvement

Caption: Proposed mechanism of action as a GABA uptake inhibitor.

Safety Information

The hydrochloride salt of 1-Isopropyl-piperidine-4-carboxylic acid should be handled with appropriate laboratory safety precautions. Based on data for similar compounds, it may cause skin and eye irritation.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available and predicted information on 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. Further experimental validation is necessary to confirm the proposed properties and activities.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Chemical Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details two core synthetic strategies: N-alkylation of piperidine-4-carboxylic acid esters and reductive amination. Experimental protocols, quantitative data, and logical diagrams are presented to facilitate understanding and replication by researchers in the field.

Introduction

1-Isopropyl-piperidine-4-carboxylic acid, also known as N-isopropylisonipecotic acid, belongs to the class of N-substituted piperidine-4-carboxylic acids. The piperidine scaffold is a key structural motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a constrained analog of various neurotransmitters. The N-isopropyl substituent can significantly influence the pharmacological activity of the parent molecule by altering its lipophilicity, basicity, and steric profile, thereby affecting its interaction with biological targets. This guide outlines the prevalent methods for the synthesis of its hydrochloride salt, a common form for handling and formulation of amine-containing compounds.

Core Synthesis Routes

Two primary and reliable synthetic pathways for the preparation of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride are presented:

-

Route 1: N-Alkylation of a Piperidine-4-carboxylate Ester. This is a classical and widely used method for the N-alkylation of secondary amines. The synthesis involves three main steps: esterification of the starting material, piperidine-4-carboxylic acid (isonipecotic acid); N-alkylation with an isopropyl halide; and subsequent hydrolysis of the ester followed by formation of the hydrochloride salt.

-

Route 2: Reductive Amination of Piperidine-4-carboxylate Ester with Acetone. This route offers a direct method for the introduction of the isopropyl group onto the piperidine nitrogen. It involves the formation of an iminium ion intermediate from the piperidine ester and acetone, which is then reduced in situ by a suitable reducing agent.

The logical workflow for these synthetic approaches is illustrated below.

Caption: Logical workflow of the two primary synthesis routes for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Route 1: N-Alkylation of a Piperidine-4-carboxylate Ester

This synthetic route is a robust and stepwise approach that allows for good control over each chemical transformation.

Signaling Pathway Diagram

Caption: Reaction pathway for the N-Alkylation synthesis route.

Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Objective: To protect the carboxylic acid functionality as an ester to prevent unwanted side reactions during the subsequent N-alkylation step.

-

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude ethyl piperidine-4-carboxylate hydrochloride can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., DCM), dried over anhydrous sodium sulfate, and concentrated to yield the free ester.

-

Step 2: N-Alkylation of Ethyl Piperidine-4-carboxylate

-

Objective: To introduce the isopropyl group onto the nitrogen atom of the piperidine ring.

-

Materials:

-

Ethyl piperidine-4-carboxylate

-

2-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in acetonitrile or DMF (10 volumes).

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Add 2-bromopropane (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-isopropyl-piperidine-4-carboxylate.

-

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Objective: To hydrolyze the ethyl ester to the carboxylic acid and to form the hydrochloride salt.

-

Materials:

-

Ethyl 1-isopropyl-piperidine-4-carboxylate

-

Aqueous hydrochloric acid (e.g., 6 M HCl)

-

Isopropanol

-

-

Procedure:

-

Dissolve the purified ethyl 1-isopropyl-piperidine-4-carboxylate (1 equivalent) in aqueous hydrochloric acid (6 M, 10 volumes).

-

Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system, such as isopropanol/ether, to yield pure 1-isopropyl-piperidine-4-carboxylic acid hydrochloride.

-

Route 2: Reductive Amination of Piperidine-4-carboxylate Ester with Acetone

This route provides a more convergent approach to the target molecule.

Signaling Pathway Diagram

Caption: Reaction pathway for the Reductive Amination synthesis route.

Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid

-

This step is identical to Step 1 in Route 1.

Step 2: Reductive Amination

-

Objective: To form the N-isopropyl group directly from the piperidine ester and acetone.

-

Materials:

-

Ethyl piperidine-4-carboxylate

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

-

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and acetone (2-3 equivalents) in DCE or THF (15 volumes).

-

If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

This step is identical to Step 3 in Route 1.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis routes. Please note that yields are highly dependent on reaction scale and optimization of conditions.

| Step | Synthesis Route | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Both | Piperidine-4-carboxylic acid | Ethyl piperidine-4-carboxylate | EtOH, SOCl₂ | 90-98 | >95 |

| 2 | N-Alkylation | Ethyl piperidine-4-carboxylate | Ethyl 1-isopropyl-piperidine-4-carboxylate | 2-Bromopropane, K₂CO₃ | 70-85 | >98 (after chromatography) |

| 2 | Reductive Amination | Ethyl piperidine-4-carboxylate | Ethyl 1-isopropyl-piperidine-4-carboxylate | Acetone, NaBH(OAc)₃ | 75-90 | >98 (after chromatography) |

| 3 | Both | Ethyl 1-isopropyl-piperidine-4-carboxylate | 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride | aq. HCl | 85-95 | >99 (after recrystallization) |

Conclusion

The synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be effectively achieved through either N-alkylation or reductive amination pathways. The N-alkylation route is a more traditional and stepwise method, which may be preferable for process control and scale-up. The reductive amination route offers a more convergent and potentially more efficient alternative. The choice of synthesis route will depend on factors such as reagent availability, scalability, and the desired purity profile of the final compound. The experimental protocols and data provided in this guide serve as a solid foundation for the successful synthesis of this important chemical entity.

An In-depth Technical Guide to 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride

IUPAC Name: 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride[1]

This technical guide provides a comprehensive overview of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride, a derivative of isonipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, physicochemical properties, proposed analytical methods, and potential biological activities of this compound, based on available data and analysis of structurally related molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-propan-2-ylpiperidine-4-carboxylic acid and its hydrochloride salt is presented below. It is important to note that much of the available data is computational.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride | [1] |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][2] |

| CAS Number | 280771-97-3 | 117704-80-0 | [1][2] |

| Predicted Boiling Point | 272 °C | Not Available | [3] |

| Predicted Density | 1.057 g/cm³ | Not Available | [3] |

| Predicted pKa | 4.04 ± 0.20 | Not Available | [3] |

| Predicted LogP | -1.2 | 1.6132 | [1][2] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | 40.54 Ų | [1][2] |

Synthesis and Purification

The synthesis of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride can be achieved through a two-step process involving the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) followed by conversion to its hydrochloride salt.

Experimental Protocol: Synthesis of 1-propan-2-ylpiperidine-4-carboxylic acid

This protocol is based on established methods for the reductive amination of amines.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in 1,2-dichloroethane.

-

Addition of Reagents: Add acetone (1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Stir the reaction at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-propan-2-ylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

1-propan-2-ylpiperidine-4-carboxylic acid

-

Hydrochloric acid (2M in diethyl ether)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the purified 1-propan-2-ylpiperidine-4-carboxylic acid in a minimal amount of diethyl ether.

-

Salt Formation: Slowly add a 2M solution of hydrochloric acid in diethyl ether to the stirred solution.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), the piperidine ring protons, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the isopropyl group, the piperidine ring, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and C-N stretching vibrations.[4]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (171.13 m/z).

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride is not currently available in the public domain. However, based on its structural similarity to isonipecotic acid, a known GABA_A receptor partial agonist, it is hypothesized that this compound may also interact with the GABAergic system.[5]

Inferred Mechanism of Action

Isonipecotic acid and its derivatives are known to act as GABA receptor agonists or modulators.[5] The N-alkylation of the piperidine ring can influence the potency and selectivity of these compounds for different GABA_A receptor subtypes. The isopropyl group in 1-propan-2-ylpiperidine-4-carboxylic acid may confer specific binding properties, potentially leading to agonist, antagonist, or allosteric modulator activity at GABA_A receptors.

Proposed Experimental Protocol: GABA_A Receptor Binding Assay

To investigate the potential interaction with GABA_A receptors, a competitive radioligand binding assay can be performed.

Materials:

-

Rat brain cortex membranes (source of GABA_A receptors)

-

[³H]-Muscimol (radioligand)

-

1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride (test compound)

-

GABA (positive control)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare a suspension of rat brain cortex membranes in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add the membrane suspension, [³H]-Muscimol, and varying concentrations of the test compound or GABA.

-

Incubation: Incubate the plate at 4°C for a specified time to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of [³H]-Muscimol binding against the log concentration of the test compound.

Conclusion

1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride is a derivative of isonipecotic acid with potential for activity within the central nervous system, likely through modulation of the GABAergic system. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, analysis, and biological evaluation based on established chemical principles and the known pharmacology of structurally related molecules. Further research is warranted to fully characterize its physicochemical properties and elucidate its specific biological functions.

References

Navigating the Physicochemical Landscape of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (CAS Number: 117704-80-0). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its expected behavior based on its chemical structure and data from analogous piperidine derivatives. Furthermore, it outlines detailed experimental protocols for determining thermodynamic solubility, a critical parameter in drug discovery and development.

Physicochemical Properties

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is the hydrochloride salt of 1-Isopropyl-piperidine-4-carboxylic acid. The salt form is generally utilized to enhance the aqueous solubility and stability of the parent compound.[1] Key computed and experimental properties of the free base and related compounds are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Source |

| Molecular Formula (HCl Salt) | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight (HCl Salt) | 207.70 g/mol | [2] |

| Molecular Formula (Free Base) | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight (Free Base) | 171.24 g/mol | [3][4][5] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |

| Predicted LogP (Free Base) | 1.6132 | [2] |

| pKa (Predicted, Free Base) | 4.04 ± 0.20 | [5] |

Expected Solubility Profile

Based on the chemical structure, 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is anticipated to exhibit the following solubility characteristics:

-

Aqueous Solubility : As a hydrochloride salt of a basic compound, it is expected to be soluble in water.[6][7] The solubility is likely to be pH-dependent, with higher solubility in acidic conditions where the piperidine nitrogen is protonated.[8]

-

Organic Solvents : Piperidine derivatives are often soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][9] However, solubility in non-polar solvents like hexane is expected to be limited.[6]

Experimental Protocols for Thermodynamic Solubility Determination

The following section details a standardized shake-flask method for determining the thermodynamic (or equilibrium) solubility of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. This method is considered the gold standard for obtaining accurate solubility data.[10][11][12]

Materials and Equipment

-

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vial roller system with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated pH meter

-

Analytical balance

Procedure

-

Sample Preparation : Add an excess amount of solid 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker or vial roller in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[10][13]

-

Phase Separation : After the equilibration period, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[13]

-

Sample Collection : Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10][13]

-

pH Measurement : For aqueous solutions, measure the pH of the filtrate to determine the equilibrium pH.

-

Quantification :

-

Prepare a series of calibration standards of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride of known concentrations in the chosen solvent.

-

Dilute the filtered sample solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC-UV.

-

Quantify the concentration of the dissolved compound in the sample using the calibration curve.

-

-

Data Reporting : Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Thermodynamic Solubility Determination Workflow.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing specific signaling pathways in which 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is directly involved. Research into the biological activity of this compound is ongoing. The piperidine scaffold is a common feature in many biologically active molecules, and its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[14]

The logical relationship for its utility in research and development is based on its physicochemical properties. As a water-soluble compound, it is amenable to in vitro biological screening and formulation development for in vivo studies.

Caption: Rationale for Hydrochloride Salt Formulation.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Isopropylpiperidine-4-Carboxylic Acid | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. evotec.com [evotec.com]

- 13. benchchem.com [benchchem.com]

- 14. Isonipecotic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (C₉H₁₈ClNO₂; Molecular Weight: 207.70 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific salt, this document focuses on predicted data derived from the analysis of its structural features and comparison with similar compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Chemical Structure and Predicted Spectroscopic Data

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position. The hydrochloride salt form influences the electronic environment of the molecule, particularly the piperidine nitrogen.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl, piperidine ring, and carboxylic acid protons. The chemical shifts are influenced by the protonation of the piperidine nitrogen.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | COOH |

| ~3.5-3.7 | Multiplet | 1H | CH-(isopropyl) |

| ~3.3-3.5 | Multiplet | 2H | Piperidine H-2e, H-6e |

| ~2.9-3.1 | Multiplet | 2H | Piperidine H-2a, H-6a |

| ~2.4-2.6 | Multiplet | 1H | Piperidine H-4 |

| ~2.0-2.2 | Multiplet | 2H | Piperidine H-3e, H-5e |

| ~1.7-1.9 | Multiplet | 2H | Piperidine H-3a, H-5a |

| ~1.3-1.4 | Doublet | 6H | CH₃-(isopropyl) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175-178 | C=O (Carboxylic Acid) |

| ~58-62 | CH-(isopropyl) |

| ~50-53 | Piperidine C-2, C-6 |

| ~38-42 | Piperidine C-4 |

| ~25-28 | Piperidine C-3, C-5 |

| ~17-19 | CH₃-(isopropyl) |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2400-2700 | Broad, Multiple Bands | N-H⁺ stretch (Ammonium salt) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~2950-3000 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1400-1470 | Medium | C-H bend (Aliphatic) |

| ~1100-1200 | Medium | C-N stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The data presented here is for the free base (1-Isopropyl-piperidine-4-carboxylic acid, M.W. 171.24).[2][3]

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 172.13 | High | [M+H]⁺ |

| 154.12 | Medium | [M+H - H₂O]⁺ |

| 128.11 | Medium | [M+H - CO₂]⁺ |

| 84.08 | High | [Piperidine ring fragment]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of exchangeable protons (COOH and N-H⁺) will be affected. D₂O will result in the exchange and disappearance of these signals.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A benchtop FTIR spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture, often with the addition of a small amount of formic acid to promote ionization.

-

Data Acquisition :

-

Ionization Mode : Positive ion mode (ESI+).

-

Mass Range : m/z 50-500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 100-150 °C.

-

Nebulizer Gas : Nitrogen.

-

-

Data Analysis : Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is outlined below.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

For Immediate Release

[City, State] – [Date] – 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a versatile heterocyclic compound, is emerging as a significant building block in modern medicinal chemistry. This technical guide provides an in-depth overview of its potential research applications, synthetic methodologies, and role as a scaffold in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals interested in leveraging this molecule for innovative research.

Core Chemical Properties

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The introduction of an isopropyl group at the nitrogen atom (N-alkylation) significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile in potential drug candidates.

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| CAS Number | 117704-80-0 |

| Appearance | White crystalline powder[1] |

| Purity | Typically ≥98%[2] |

| Solubility | Soluble in water and methanol |

Potential Research Applications

The primary utility of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[3] The piperidine moiety is a common structural motif in a wide array of pharmaceuticals, and N-alkylation is a key strategy to fine-tune their biological activity.[4]

Antimycobacterial Drug Discovery

A significant area of application for derivatives of this compound is in the development of novel treatments for tuberculosis. Research has shown that piperidine derivatives can act as potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, making MenA a promising drug target.

While specific inhibitory data for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is not available, it serves as a crucial starting material for the synthesis of potent MenA inhibitors. The following table summarizes the activity of a derivative synthesized using a similar piperidine scaffold.

| Compound Derivative | Target | IC₅₀ (μM) | GIC₅₀ (μM) |

| Compound 1 | MenA | 13 - 22 | 8 - 10 |

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity. GIC₅₀: The concentration of the compound that inhibits 50% of M. tuberculosis growth.

Central Nervous System (CNS) Research

The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2] Although isonipecotic acid itself does not readily cross the blood-brain barrier, N-alkylation, as with the isopropyl group, can increase lipophilicity and potentially facilitate CNS penetration. This opens up avenues for the synthesis of novel CNS-active agents, such as anticonvulsants, anxiolytics, or analgesics. The piperidine scaffold is a common feature in many CNS drugs.

Experimental Protocols

Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

A plausible and efficient method for the synthesis of the title compound is through reductive amination of piperidine-4-carboxylic acid with acetone, followed by salt formation.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Hydrochloric acid (HCl) in diethyl ether or as a concentrated aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and methanol, add acetone (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-Isopropyl-piperidine-4-carboxylic acid.

-

For hydrochloride salt formation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether or concentrated aqueous HCl dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a valuable and versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility as a scaffold for generating novel antimycobacterial agents and its potential for the development of CNS-active compounds highlight its importance for further research. The synthetic accessibility of this compound allows for its broad application in the creation of diverse chemical libraries for high-throughput screening and lead optimization. As research into novel therapeutics continues to expand, the applications of this and similar piperidine derivatives are expected to grow.

References

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide for Investigation as a GABA Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a derivative of the known γ-aminobutyric acid (GABA) receptor agonist, isonipecotic acid. Due to a lack of extensive published data on this specific compound, this document serves as an investigational framework. It outlines the theoretical basis for its potential activity as a GABA receptor ligand, drawing parallels from its parent compound, isonipecotic acid (piperidine-4-carboxylic acid).[1][2][3] Detailed experimental protocols for radioligand binding assays, synaptosomal GABA uptake assays, and patch-clamp electrophysiology are provided to enable researchers to characterize its pharmacological profile. Furthermore, this guide presents a structured approach to data analysis and visualization of relevant biological pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Ligands that modulate GABA receptors are of significant interest for therapeutic development in conditions such as anxiety, epilepsy, and sleep disorders.[4][5] 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a structural analog of isonipecotic acid, a conformationally constrained GABA derivative known to act as a moderately potent partial agonist at GABAA receptors.[1] The addition of an isopropyl group to the piperidine nitrogen is expected to increase lipophilicity, which may influence its pharmacokinetic properties, including blood-brain barrier penetration, and potentially alter its binding affinity and efficacy at GABA receptors. This guide outlines the necessary experimental procedures to elucidate the pharmacological properties of this compound.

Predicted Pharmacological Profile

Based on its structural similarity to isonipecotic acid, 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is hypothesized to interact with GABA receptors. The primary targets for investigation would be:

-

GABAA Receptors: As a potential agonist, partial agonist, or modulator. Isonipecotic acid demonstrates partial agonism at α1, α2, α3, and α5 subunit-containing GABAA receptors, and full or near-full agonism at α4 and α6 subunit-containing receptors.[1]

-

GABA Transporters (GATs): Derivatives of the related nipecotic acid are known GABA uptake inhibitors.[6] Therefore, the potential for this compound to inhibit GABA reuptake should also be assessed.

The N-isopropyl group may alter the structure-activity relationship, potentially affecting subtype selectivity and functional activity.

Quantitative Data Summary (Hypothetical Data)

The following tables are presented as templates for summarizing the quantitative data that would be obtained from the experimental protocols described in this guide. Comparative data for the parent compound, isonipecotic acid, is included where available.

Table 1: GABAA Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | α1β2γ2 | To be determined | [3H]Muscimol | - |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | α2β3γ2 | To be determined | [3H]Muscimol | - |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | α5β3γ2 | To be determined | [3H]Muscimol | - |

| Isonipecotic Acid | Mixed | Variable | [3H]GABA | [7] |

Table 2: Functional Activity at GABAA Receptors (Electrophysiology)

| Compound | Receptor Subtype | EC50 (µM) | % Max Response (vs GABA) | Activity Type |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | α1β2γ2 | To be determined | To be determined | To be determined |

| Isonipecotic Acid | α1 subunit-containing | Variable | 46-57% | Partial Agonist[1] |

| Isonipecotic Acid | α4/α6 subunit-containing | Variable | 83-104% | Agonist/Near-full Agonist[1] |

Table 3: GABA Uptake Inhibition

| Compound | Transporter | IC50 (µM) | Substrate | Source |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | GAT-1 | To be determined | [3H]GABA | - |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | GAT-2 | To be determined | [3H]GABA | - |

| 1-Isopropyl-piperidine-4-carboxylic acid HCl | GAT-3 | To be determined | [3H]GABA | - |

| Nipecotic Acid (related compound) | Mixed GATs | Variable | [3H]GABA | [7] |

Experimental Protocols

Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

A plausible synthetic route involves the N-alkylation of isonipecotic acid (piperidine-4-carboxylic acid). A similar procedure for the synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride can be adapted.[8]

-

Reaction: Reductive amination of isonipecotic acid with acetone in the presence of a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.

-

Purification: The crude product can be purified by recrystallization.

-

Salt Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent like ethanol or ether.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. scimplify.com [scimplify.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

The Biological Frontier of N-Isopropyl Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of a multitude of approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile foundation for therapeutic design.[1] This technical guide delves into the biological activities of piperidine derivatives, with a specific focus on the potential impact of the N-isopropyl substitution. While comprehensive data on N-isopropyl piperidine derivatives remains an emerging area of research, this guide consolidates the known biological activities of the broader piperidine class, providing a foundational understanding for future investigations into N-isopropyl analogs. We will explore key therapeutic areas, present quantitative data, detail experimental protocols, and visualize relevant signaling pathways to empower researchers in the development of next-generation therapeutics.

Diverse Biological Activities of Piperidine Derivatives

Piperidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The introduction of an N-isopropyl group can modulate the lipophilicity, steric bulk, and metabolic stability of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.[2]

Anticancer Activity

Numerous piperidine derivatives have been identified as potent anticancer agents, acting through various mechanisms such as the disruption of critical signaling pathways and the induction of apoptosis.[3][4]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and piperidine derivatives have shown promise in this area.[5][6] They have been found to be effective against a range of bacterial and fungal pathogens.[7]

Neuroprotective Effects

Compounds containing the piperidine moiety have been investigated for their potential in treating neurodegenerative diseases.[1] Their mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation.[8][9]

Quantitative Biological Activity Data

The potency of piperidine derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic or cellular inhibition, the half-maximal effective concentration (EC50) for agonistic or antagonistic effects, and the growth inhibitory concentration (GI50) for cytotoxicity. The following tables summarize representative quantitative data for various piperidine derivatives across different biological activities.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] |

| Compound 17a | PC3 | Prostate | 0.81 | [3] |

| Compound 17a | MGC803 | Gastric | 1.09 | [3] |

| Compound 17a | MCF-7 | Breast | 1.30 | [3] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [10] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [10] |

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative | Microorganism | Activity | MIC (mg/mL) | Reference |

| Compound 5 | K. pneumoniae | Antibacterial | 1.5 | [7] |

| Compound 5 | M. luteus | Antibacterial | 1.5 | [7] |

| Compound 6 | Various Bacteria | Antibacterial | Strongest inhibitory activity | [7] |

Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives for Alzheimer's Disease

| Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 3g | Acetylcholinesterase (AChE) | 4.32 | [11] |

| Compound 3j | Butyrylcholinesterase (BuChE) | 1.27 | [11] |

Detailed Experimental Protocols

The following section provides standardized methodologies for key experiments used to evaluate the biological activity of piperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of piperidine derivatives on cancer cell lines.

1. Cell Plating:

-

Seed cancer cells (e-g., MCF-7, PC3) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the test N-isopropyl piperidine derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

3. MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.[3]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against various microorganisms.

1. Preparation of Inoculum:

-

Grow the microbial strain overnight in a suitable broth medium.

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Compound Preparation:

-

Prepare a serial two-fold dilution of the N-isopropyl piperidine derivatives in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways that can be modulated by these compounds.

Caption: General experimental workflow for the development of N-isopropyl piperidine derivatives.

Caption: Inhibition of TGF-β signaling pathway by piperine, a natural piperidine derivative.[12]

Caption: Modulation of the Notch signaling pathway by piperine in prostate cancer cells.[13]

Conclusion